4-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine
Overview
Description
“4-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine” is a derivative of 1H-pyrrolo[2,3-b]pyridine . It has been used in the synthesis of potent fibroblast growth factor receptor inhibitors . The molecular formula of this compound is C8H7N3O2 .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including “this compound”, has been reported in the literature . These compounds have shown potent activities against FGFR1, 2, and 3 .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrrole ring fused with a pyridine ring . The molecule has a nitro group (-NO2) and a methyl group (-CH3) attached to it .Chemical Reactions Analysis
The 1H-pyrrolo[2,3-b]pyridine derivatives, including “this compound”, have been found to exhibit potent inhibitory activity against FGFR1, 2, and 3 . This suggests that these compounds can undergo chemical reactions with these receptors, leading to their inhibition .Physical and Chemical Properties Analysis
The molecular formula of “this compound” is C8H7N3O2, and its molecular weight is 177.16 .Scientific Research Applications
Synthesis and Building Block Applications
- Versatile Building Block : 6-Chloro-4-nitro- and 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine, closely related to 4-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine, are used as versatile building blocks. They facilitate the synthesis of 4-substituted 7-azaindole derivatives through simple nucleophilic displacement (Figueroa‐Pérez et al., 2006).
Molecular and Structural Studies
- Crystal Structure Analysis : The structure of N-[(3RS,4SR)-1-Benzyl-4-methylpiperidin-3-yl]-1-(4-methylphenylsulfonyl)-5-nitro-1H-pyrrolo[2,3-b]pyridin-4-amine, a compound containing a similar structure, was studied, revealing intricate molecular interactions and angles (Pfaffenrot, Schollmeyer & Laufer, 2012).
Chemistry and Reactivity
- Chemical Reactions and Syntheses : Studies include the nitration of derivatives to form products such as 5-nitro-2-diethylamino 6-methyl pyridine, a process important for pharmaceutical synthesis (Wang, 2021).
- Heterocyclic Compound Formation : Compounds like 4,7-dihydro-1H-pyrrolo[2,3-b]pyridine derivatives are synthesized through reactions involving this compound. These syntheses contribute to the creation of novel heterocyclic compounds (Vilches-Herrera et al., 2013).
Molecular Complexation and Nonlinear Optics
- Nonlinear Optical Behavior : 4-Substituted pyridine-1-oxides, similar in structure, have been studied for their potential in nonlinear optical behavior. This research contributes to the understanding of how such compounds can be utilized in advanced material sciences (Muthuraman et al., 2001).
Mechanism of Action
Target of Action
The primary target of 4-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine is the fibroblast growth factor receptor (FGFR) . FGFRs play an essential role in various types of tumors , making them an attractive target for cancer therapy.
Mode of Action
This compound interacts with FGFRs, inhibiting their activity . This compound exhibits potent inhibitory activity against FGFR1, 2, and 3 . The inhibition of these receptors disrupts the FGFR signaling pathway, which is often abnormally activated in various cancers .
Biochemical Pathways
The FGFR signaling pathway regulates organ development, cell proliferation and migration, angiogenesis, and other processes . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCg, and PI3K–Akt . The inhibition of FGFRs by this compound disrupts these downstream effects .
Pharmacokinetics
The compound’s low molecular weight suggests it may have beneficial adme properties .
Result of Action
In vitro, this compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
Properties
IUPAC Name |
4-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-5-6-2-3-9-8(6)10-4-7(5)11(12)13/h2-4H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKIWXSVJMQWOMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CNC2=NC=C1[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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